molecular formula C23H28N2O4 B250440 N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

Numéro de catalogue B250440
Poids moléculaire: 396.5 g/mol
Clé InChI: SGRODDPNECYVEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell activation, differentiation, and survival by phosphorylating downstream targets, such as PLCγ2, BTK, and AKT. By inhibiting BTK, N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide blocks the activation of the B-cell receptor signaling pathway, leading to the inhibition of B-cell proliferation, survival, and migration. N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has also been shown to inhibit the activation of macrophages and dendritic cells, which are involved in the pathogenesis of autoimmune and inflammatory disorders.
Biochemical and Physiological Effects
N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibits BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide also inhibits the phosphorylation of downstream targets, such as PLCγ2, BTK, and AKT, in B-cells and macrophages. In vivo studies have shown that N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide reduces the tumor growth of B-cell malignancies in mouse models, with no significant toxicity or adverse effects. N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has also been shown to reduce the symptoms of autoimmune and inflammatory diseases in animal models, by inhibiting B-cell activation and migration.

Avantages Et Limitations Des Expériences En Laboratoire

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for BTK inhibition, which allows for the specific targeting of B-cells and macrophages. N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide also has good pharmacokinetic properties, with high oral bioavailability and a long half-life, which makes it suitable for oral administration in preclinical and clinical studies. However, N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has some limitations, such as its low solubility and stability, which may affect its bioavailability and reproducibility in lab experiments. N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide also has some off-target effects on other kinases, such as ITK and Tec, which may affect its specificity and selectivity for BTK inhibition.

Orientations Futures

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has several potential future directions for research and development. One of the main directions is its clinical development as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide is currently being evaluated in several clinical trials for the treatment of CLL, MCL, and rheumatoid arthritis. Another direction is the optimization of N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide's pharmacological properties, such as its solubility, stability, and selectivity, to improve its efficacy and safety in preclinical and clinical studies. Moreover, N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide's mechanism of action and biochemical effects on B-cells and macrophages need to be further elucidated to understand its potential therapeutic applications and limitations.

Méthodes De Synthèse

The synthesis of N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide involves several steps, starting with the reaction of 4-hydroxybenzoic acid with tert-butylamine to form N-(tert-butyl)-4-hydroxybenzamide. This intermediate is then reacted with 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride to form N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide. The final product is obtained after purification and characterization by various spectroscopic techniques.

Applications De Recherche Scientifique

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has shown significant anti-tumor activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has also been shown to be effective in reducing the symptoms of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation. Moreover, N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has demonstrated anti-inflammatory effects in animal models of inflammatory disorders, such as asthma and colitis.

Propriétés

Formule moléculaire

C23H28N2O4

Poids moléculaire

396.5 g/mol

Nom IUPAC

N-tert-butyl-2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C23H28N2O4/c1-23(2,3)25-22(27)19-8-4-5-9-20(19)24-21(26)16-10-12-17(13-11-16)29-15-18-7-6-14-28-18/h4-5,8-13,18H,6-7,14-15H2,1-3H3,(H,24,26)(H,25,27)

Clé InChI

SGRODDPNECYVEE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

SMILES canonique

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.